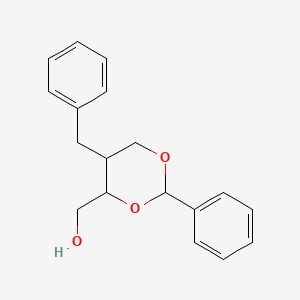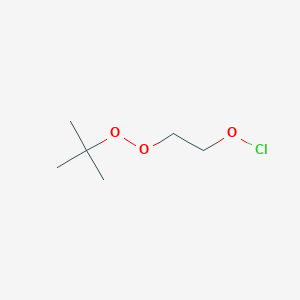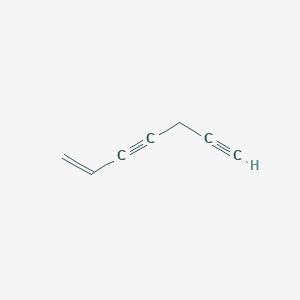![molecular formula C20H21N2O6- B14388178 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate CAS No. 88258-16-6](/img/structure/B14388178.png)
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate is a complex organic compound with a pyridine core This compound is characterized by its unique structural features, including multiple substituents such as methyl, nitrophenyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of substituents through various reactions such as nitration, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ester group can produce various esters or amides.
Scientific Research Applications
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate: Lacks the ester group, leading to different chemical properties.
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-phenylpyridine-3-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.
Properties
CAS No. |
88258-16-6 |
|---|---|
Molecular Formula |
C20H21N2O6- |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2,6-dimethyl-5-(2-methylbutan-2-yloxycarbonyl)-4-(3-nitrophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O6/c1-6-20(4,5)28-19(25)16-12(3)21-11(2)15(18(23)24)17(16)13-8-7-9-14(10-13)22(26)27/h7-10H,6H2,1-5H3,(H,23,24)/p-1 |
InChI Key |
PPTCLKCGVJPZJN-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C)OC(=O)C1=C(C(=C(N=C1C)C)C(=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


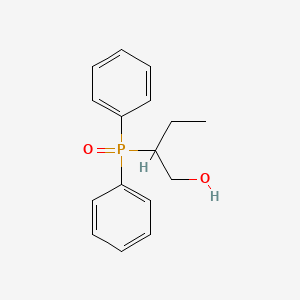
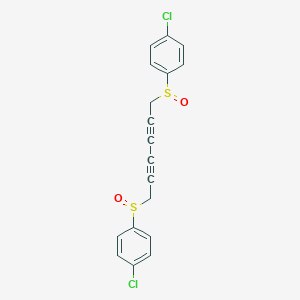
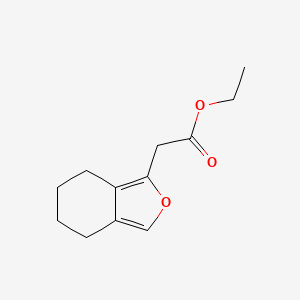

![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
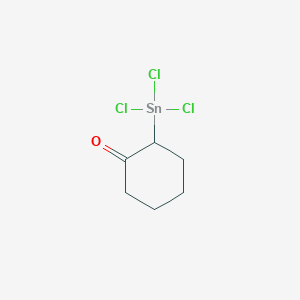
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
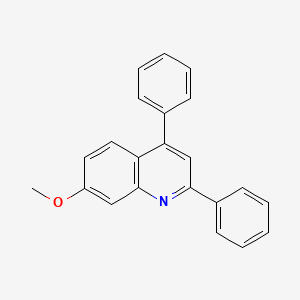
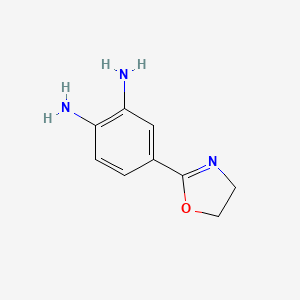
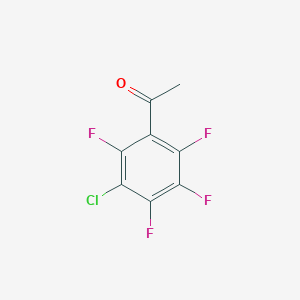
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
